molecular formula C22H26N4OS B11215532 N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B11215532
M. Wt: 394.5 g/mol
InChI Key: KUVNBXLFUYFDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a hexanamide chain, which can influence its solubility and reactivity.

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C22H26N4OS/c1-16-10-12-17(13-11-16)15-24-20(27)9-3-2-6-14-23-21-18-7-4-5-8-19(18)25-22(28)26-21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,27)(H2,23,25,26,28)

InChI Key

KUVNBXLFUYFDKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Hexanamide Chain: This step involves the reaction of the quinazolinone intermediate with a hexanoyl chloride in the presence of a base.

    Introduction of the Sulfanylidene Group: This can be done by treating the intermediate with sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The hexanamide chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide has shown promising results in various studies related to cancer treatment. The compound's mechanism of action may involve the inhibition of specific kinases that are critical for cancer cell proliferation. For instance, quinazoline derivatives have been reported to inhibit the growth of several cancer cell lines, including breast (MCF7), colon (HCT116), and cervical (HeLa) cancers.

A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against these cell lines, suggesting that this compound may share similar properties. The structure-activity relationship indicates that modifications to the quinazoline core can enhance anticancer efficacy .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Quinazoline derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth. This suggests potential applications in treating infections caused by resistant bacterial strains.

Research indicates that the presence of the sulfanylidene moiety may enhance the antimicrobial effects by disrupting bacterial cell wall synthesis or function .

Enzyme Inhibition

This compound acts as an inhibitor of several enzymes, notably acetylcholinesterase (AChE). This property is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function.

Studies have shown that related quinazoline compounds can significantly inhibit AChE activity, with some derivatives demonstrating IC50 values below 10 µM. The binding interactions between these compounds and AChE have been elucidated through molecular docking studies, providing insights into their potential as therapeutic agents .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Anticancer Evaluation : In vitro assays conducted on various cancer cell lines revealed that modifications to the quinazoline structure significantly impacted cytotoxicity, with certain analogs achieving selectivity ratios favorable for therapeutic use.
  • Antimicrobial Testing : Compounds derived from this structure were tested against a panel of pathogens, showing effective inhibition comparable to standard antibiotics.
  • Enzyme Interaction Studies : Molecular dynamics simulations provided evidence of stable interactions between the compound and AChE, suggesting a viable pathway for drug development aimed at cognitive disorders.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide
  • N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

Uniqueness

N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a compound that belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazolinone core structure, characterized by the presence of a sulfanylidene group and an amide linkage. Its molecular formula is C16H20N4SC_{16}H_{20}N_4S, indicating a complex arrangement of carbon, hydrogen, nitrogen, and sulfur atoms that contribute to its biological properties.

1. Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, certain quinazolinone-based hybrids have shown IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, highlighting their potential as anticancer agents .

2. Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has also been documented. Studies have demonstrated that these compounds can inhibit the growth of several bacterial strains, suggesting their potential use in treating infections . The specific activity of this compound against microbial pathogens remains to be fully elucidated but is expected to be significant given the properties of related compounds.

3. Enzyme Inhibition

Quinazolinones are recognized for their ability to inhibit various enzymes linked to disease processes. Notably, some derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment . The specific inhibitory profile of this compound on DPP-IV or other enzymes requires further investigation.

4. Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, quinazolinone derivatives have demonstrated anti-inflammatory effects. The modulation of inflammatory pathways through COX enzyme inhibition has been observed in related compounds, suggesting that this compound may exhibit similar properties .

Case Study 1: Anticancer Screening

A study involving various quinazolinone derivatives assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the side chains significantly impacted the anticancer activity. Compounds with bulky groups linked to the acetamide moiety exhibited enhanced activity, suggesting a structure–activity relationship (SAR) that could be applied to this compound .

Case Study 2: Enzyme Inhibition

Research on thiazoline-linked quinazolinones revealed potent DPP-IV inhibitory activity (IC50 = 0.76 nM). This highlights the potential for similar compounds, including this compound, to act as lead compounds in developing new antidiabetic agents .

Data Tables

Biological ActivityRelated CompoundsIC50 Range (μM)
AnticancerQuinazolinone Hybrids0.36 - 40.90
AntimicrobialVarious QuinazolinesNot specified
DPP-IV InhibitionThiazoline-linked derivatives0.76
COX InhibitionQuinazolinonesNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.